Atropine N-oxide hydrochloride

Descripción general

Descripción

El hidróxido de óxido de atropina es un alcaloide derivado de la planta de belladona. Es un metabolito principal de la atropina y funciona como un antagonista no selectivo competitivo en los receptores muscarínicos de acetilcolina centrales y periféricos . Este compuesto es conocido por sus propiedades antimuscarínicas, lo que lo hace útil en varias aplicaciones médicas.

Métodos De Preparación

La síntesis del hidróxido de óxido de atropina se puede lograr mediante métodos de síntesis de flujo continuo. Un método de este tipo implica la hidroximetilación de la tropina seguida de la separación de subproductos mediante un control cuidadoso del pH y una resina funcionalizada . Otro enfoque utiliza espectrometría de masas de electrospray preparativa para optimizar las condiciones de reacción para la síntesis del intermedio de éster de fenilacetilo, que luego se convierte en atropina . Los métodos de producción industrial a menudo implican un proceso de una sola olla para la síntesis de atropina y sus sales .

Análisis De Reacciones Químicas

N-Demethylation Reactions

Atropine N-oxide hydrochloride serves as a precursor for the synthesis of noratropine , a demethylated derivative. Two primary methods are employed:

Electrochemical N-Demethylation

This method avoids hazardous reagents like chloroform. It uses methanol as a solvent and supporting electrolytes (e.g., LiBr, LiClO₄) to facilitate the reaction . Key observations:

-

Yield : ~80% for noratropine under optimized conditions.

-

Reaction Time : Longer with LiBr compared to other electrolytes.

-

Mechanism : Similar to Shono-type electrochemical oxidations, involving C–H activation adjacent to nitrogen atoms .

Supporting Electrolyte Comparison (adapted from ):

| Electrolyte | Reaction Time | Yield |

|---|---|---|

| LiBr | Longer | High |

| LiClO₄ | Shorter | High |

Polonovski Reaction

A classical method for N-demethylation, this reaction uses acylating agents (e.g., acetic anhydride) to form an N,N-dialkyl acetamide intermediate. Hydrolysis yields the nor compound and formaldehyde . While effective, the reaction may involve toxic reagents like cyanogen bromide, necessitating careful handling .

Simplified Reaction Pathway (from ):

textAtropine N-oxide → N,N-dialkyl acetamide (via acylating agent) → Noratropine + HCHO

Analytical Characterization

Mass spectrometry (MS) is critical for identifying reaction products. For atropine N-oxide:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antagonistic Properties

Atropine N-oxide hydrochloride exhibits competitive antagonism towards muscarinic acetylcholine receptors (mAChRs), specifically M1, M2, M3, M4, and M5 subtypes. This property positions it as a potential therapeutic agent in conditions where modulation of cholinergic signaling is beneficial, such as in the treatment of nerve agent and pesticide poisoning .

2. Toxicology Studies

Research indicates that atropine N-oxide can be utilized in toxicology to counteract the effects of organophosphate poisoning. Studies have demonstrated its efficacy in reversing symptoms induced by excessive acetylcholine accumulation due to inhibited cholinesterase activity .

3. Analytical Chemistry

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, which facilitates the analysis of this compound in various samples, including pharmacokinetic studies .

Case Studies

Case Study 1: Treatment of Organophosphate Poisoning

In a clinical scenario involving organophosphate poisoning, atropine N-oxide was administered to patients exhibiting severe cholinergic symptoms. The compound successfully mitigated symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching. The rapid onset of action was noted, with significant patient recovery within hours of administration .

Case Study 2: Pharmacokinetic Profile Analysis

A pharmacokinetic study utilizing HPLC demonstrated the absorption and elimination profiles of this compound in animal models. Results indicated a rapid peak concentration following administration with a half-life conducive for therapeutic application against acute poisoning scenarios .

Data Tables

| Application Area | Details |

|---|---|

| Antagonism | Competitive antagonist at mAChRs (M1-M5) |

| Toxicology | Effective for treating organophosphate and pesticide poisoning |

| Analytical Method | HPLC method using acetonitrile and water for separation |

| Pharmacokinetics | Rapid absorption; suitable half-life for acute treatment |

Mecanismo De Acción

El hidróxido de óxido de atropina funciona como un antagonista competitivo y reversible de los receptores muscarínicos. Al bloquear la acción de la acetilcolina en estos receptores, inhibe el sistema nervioso parasimpático, que es responsable de las actividades de “reposo y digestión” . Esta inhibición conduce a efectos como la dilatación pupilar, el aumento de la frecuencia cardíaca y la reducción de la salivación .

Comparación Con Compuestos Similares

El hidróxido de óxido de atropina es similar a otros compuestos anticolinérgicos como la anisodamina, la anisodina, la escopolamina y el tiotropio . Es único en su afinidad de unión específica y perfil metabólico. A diferencia de algunas de sus contrapartes, el hidróxido de óxido de atropina es un metabolito principal de la atropina y tiene propiedades farmacocinéticas distintas .

Compuestos Similares

- Anisodamina

- Anisodina

- Escopolamina

- Tiotropio

El hidróxido de óxido de atropina destaca por sus aplicaciones específicas en medicina y su papel como metabolito de la atropina, lo que lo convierte en un compuesto valioso tanto en investigación como en entornos clínicos.

Actividad Biológica

Atropine N-oxide hydrochloride, a major metabolite of atropine, is an alkaloid derived from the belladonna plant (Atropa belladonna). It is recognized for its role as a competitive non-selective antagonist at central and peripheral muscarinic acetylcholine receptors. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

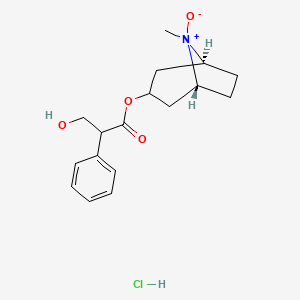

This compound has the molecular formula C₁₇H₂₃ClN₂O₄ and a molecular weight of approximately 348.83 g/mol. The compound is characterized by its ability to interact with various muscarinic receptor subtypes (M1-M5) in the body, influencing numerous physiological processes.

As a muscarinic antagonist, this compound inhibits the action of acetylcholine at muscarinic receptors. This inhibition can lead to several physiological effects:

- Cardiovascular Effects : Atropine N-oxide can increase heart rate by blocking vagal effects on the heart.

- Respiratory Effects : It may induce bronchodilation, enhancing respiratory function.

- Ocular Effects : The compound causes mydriasis (pupil dilation) by inhibiting the circular pupillary sphincter muscle.

Pharmacokinetics

The pharmacokinetic profile of atropine N-oxide includes:

- Absorption : Rapid absorption following intramuscular administration, with a bioavailability of approximately 50% when given intramuscularly.

- Distribution : The volume of distribution ranges from 1.0 to 1.7 L/kg.

- Metabolism : Primarily metabolized in the liver, with significant metabolites including noratropine and tropic acid.

- Elimination : Approximately 13% to 50% is excreted unchanged in urine.

Table 1: Biological Activity Summary

Case Studies and Research Findings

-

Myopia Prevention in Animal Models :

A study demonstrated that this compound significantly inhibited form-deprivation myopia in chicks. The mechanism involved increased nitric oxide production, which was essential for the drug's efficacy . -

Cardiovascular Effects :

Research indicated that atropine N-oxide could effectively counteract bradycardia induced by vagal stimulation in animal models. Its ability to block muscarinic receptors led to increased heart rates and improved cardiac output . -

Toxicological Implications :

In a controlled study involving pigs, varying doses of atropine led to notable changes in cardiovascular parameters. Higher doses resulted in significant reductions in heart rate and mean arterial pressure, indicating potential toxic effects at elevated concentrations .

Propiedades

IUPAC Name |

[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRBWTMEQQSFLO-ICPLZUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045384 | |

| Record name | Atropine-N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4574-60-1 | |

| Record name | Atropine Oxide Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine-N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROPINE OXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6GBW93CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.